molecular formula C8H14O B096344 1,1-DICYCLOPROPYL-ETHANOL CAS No. 18895-50-6

1,1-DICYCLOPROPYL-ETHANOL

Cat. No.: B096344
CAS No.: 18895-50-6
M. Wt: 126.2 g/mol
InChI Key: BOYDTXNAECZPAU-UHFFFAOYSA-N
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Description

1,1-DICYCLOPROPYL-ETHANOL is an organic compound with the molecular formula C8H14O. It is characterized by the presence of two cyclopropyl groups attached to a central ethanol moiety. This compound is a colorless liquid with a distinctive odor and is soluble in most organic solvents. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Future Directions

The future directions in the study and application of “1,1-Dicyclopropylethanol” or similar compounds could involve the design of new multicomponent strategies for the rapid synthesis of biologically relevant heterocycles . This could lead to the development of new therapeutic agents or industrial chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-DICYCLOPROPYL-ETHANOL can be synthesized through several methods. One common approach involves the reaction of dicyclopropyl ketone with methylmagnesium iodide, followed by hydrolysis . Another method includes the reduction of dicyclopropyl ketone using sodium borohydride in the presence of ethanol .

Industrial Production Methods: Industrial production of 1,1-dicyclopropylethanol typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-DICYCLOPROPYL-ETHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Dicyclopropyl ketone.

    Reduction: Dicyclopropylmethane.

    Substitution: Various halogenated derivatives.

Mechanism of Action

The mechanism of action of 1,1-dicyclopropylethanol involves its interaction with specific molecular targets and pathways. In biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

    Cyclopropanol: Similar in structure but with only one cyclopropyl group.

    Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol moiety.

    Dicyclopropylmethane: Lacks the hydroxyl group present in 1,1-dicyclopropylethanol.

Uniqueness: 1,1-DICYCLOPROPYL-ETHANOL is unique due to the presence of two cyclopropyl groups attached to an ethanol moiety. This structure imparts specific chemical properties, such as increased reactivity and stability, making it distinct from other similar compounds .

Properties

IUPAC Name

1,1-dicyclopropylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(9,6-2-3-6)7-4-5-7/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYDTXNAECZPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498147
Record name 1,1-Dicyclopropylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18895-50-6
Record name 1,1-Dicyclopropylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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